2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid

Catalog No.
S544695
CAS No.
876345-13-0
M.F
C15H29NO8
M. Wt
351.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanona...

CAS Number

876345-13-0

Product Name

2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid

IUPAC Name

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C15H29NO8

Molecular Weight

351.39 g/mol

InChI

InChI=1S/C15H29NO8/c1-15(2,3)24-14(19)16-4-5-20-6-7-21-8-9-22-10-11-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

SHMYENBXRNPSOG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC(=O)O

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG4-CH2CO2H

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC(=O)O

Description

The exact mass of the compound 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid is 351.1893 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Antibody-Drug Conjugates (ADCs)

Scientific Field: This application falls under the field of Biopharmaceuticals .

Summary of the Application: Boc-NH-PEG4-ch2cooh is used as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Methods of Application: In ADCs, Boc-NH-PEG4-ch2cooh serves as a linker that connects the antibody to the cytotoxic drug . The linker is cleavable, meaning it can be broken down within the body to release the drug at the targeted site .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh as a linker in ADCs allows for targeted delivery of the cytotoxic drug, which can result in improved efficacy and reduced side effects compared to traditional chemotherapy .

Application in PROTACs

Scientific Field: This application is in the field of Drug Discovery and Development .

Summary of the Application: Boc-NH-PEG4-ch2cooh is also used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a new class of drugs that work by inducing the degradation of specific proteins within cells .

Methods of Application: In PROTACs, Boc-NH-PEG4-ch2cooh serves as a linker that connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to recruit the target protein to the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh in PROTACs allows for the selective degradation of target proteins, which can be used to treat diseases caused by the overexpression or abnormal activity of these proteins .

Application in Biomedical Research

Scientific Field: This application is in the field of Biomedical Research .

Summary of the Application: Boc-NH-PEG4-ch2cooh and other variations of this compound are used in various Biomedical Applications .

Methods of Application: The exact methods of application can vary widely depending on the specific research context. In general, boc-nh-peg4-ch2cooh is used as a linker or spacer molecule in biomedical research due to its biocompatibility and resistance to protein binding .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh in biomedical research can enhance the performance of biomedical devices and improve the outcomes of biomedical experiments .

Application in Drug Delivery

Scientific Field: This application is in the field of Pharmaceutical Sciences .

Summary of the Application: Boc-NH-PEG4-ch2cooh is used in the development of drug delivery systems . The compound’s biocompatibility and resistance to protein binding make it an ideal component in these systems .

Methods of Application: In drug delivery systems, Boc-NH-PEG4-ch2cooh can be used as a linker or spacer molecule. It can connect the drug to a carrier molecule, allowing the drug to be delivered to specific cells or tissues in the body .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh in drug delivery systems can enhance the efficacy of the drug by improving its stability, solubility, and biodistribution .

Application in Nanotechnology

Scientific Field: This application is in the field of Nanotechnology .

Summary of the Application: Boc-NH-PEG4-ch2cooh is used in the development of nanomaterials . These materials have unique properties at the nanoscale and are used in a variety of applications .

Methods of Application: In nanotechnology, Boc-NH-PEG4-ch2cooh can be used to modify the surface of nanoparticles. This can improve the nanoparticles’ stability, biocompatibility, and ability to target specific cells or tissues .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh in nanotechnology can enhance the performance of nanomaterials and enable new applications in areas such as medicine, electronics, and energy .

Application in Tissue Engineering

Scientific Field: This application is in the field of Biomedical Engineering .

Summary of the Application: Boc-NH-PEG4-ch2cooh is used in tissue engineering . This is a multidisciplinary field that aims to develop functional tissues that can replace or repair damaged tissues in the body .

Methods of Application: In tissue engineering, Boc-NH-PEG4-ch2cooh can be used to modify the properties of biomaterials. This can improve the biomaterials’ biocompatibility, mechanical properties, and ability to support cell growth and differentiation .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh in tissue engineering can enhance the performance of engineered tissues and contribute to the development of new therapies for a variety of medical conditions .

Application in Medical Research

Scientific Field: This application is in the field of Medical Research .

Summary of the Application: Boc-NH-PEG4-ch2cooh is used in various aspects of medical research, including drug release, cell culture, and the study of ligands .

Methods of Application: The compound can be used as a graft polymer compound, a polypeptide synthesis support, and in the creation of new materials and polyethylene glycol-modified functional coatings .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh in these applications can enhance the performance of medical research experiments and contribute to the development of new therapies .

Application in New Materials Research

Scientific Field: This application is in the field of Materials Science .

Summary of the Application: Boc-NH-PEG4-ch2cooh is used in the research and development of new materials .

Methods of Application: The compound can be used to modify the properties of materials, enhancing their performance for various applications .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh in new materials research can lead to the development of innovative materials with improved properties .

2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid is a complex organic compound characterized by its unique structure that includes multiple ether linkages and a carboxylic acid functional group. Its molecular formula is C₁₅H₂₉NO₈, and it has a molecular weight of approximately 351.40 g/mol. The compound features a pentaoxa backbone, indicating the presence of five ether groups, which contribute to its hydrophilicity and potential applications in bioconjugation and drug delivery systems .

2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid acts as a bridge between two biomolecules through its bifunctional nature. The Boc-protected amine group allows for selective attachment to one biomolecule, while the deprotected amine forms a stable amide bond with the other biomolecule. The PEG spacer provides flexibility and reduces steric hindrance, maintaining the functionality of the linked biomolecules [].

Typical of carboxylic acids and ethers. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The terminal carboxylic acid can react with amines to form amides, which is significant for creating bioconjugates.
  • Hydrolysis: Under acidic or basic conditions, the ester or amide bonds can be hydrolyzed back to the original acid or amine.

These reactions are fundamental in synthetic organic chemistry and are utilized in the modification of the compound for various applications .

The synthesis of 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: Utilizing commercially available polyethylene glycol derivatives as starting materials.
  • Protective Group Chemistry: Employing protecting groups (such as Boc) during synthesis to prevent unwanted reactions at specific functional groups.
  • Coupling Reactions: Using coupling agents to facilitate the formation of amide or ester bonds between the carboxylic acid and amines or alcohols.

The unique structural features of 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid make it suitable for various applications:

  • Drug Delivery Systems: Its hydrophilic nature allows for solubilization of hydrophobic drugs.
  • Bioconjugation: The terminal carboxylic acid can be used for attaching biomolecules such as peptides or proteins.
  • Cosmetic Formulations: Due to its potential biocompatibility and moisturizing properties.

These applications highlight its versatility in pharmaceutical and cosmetic industries .

Interaction studies involving 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid focus on its ability to form complexes with various biomolecules. These studies often utilize methods such as:

  • Surface Plasmon Resonance: To study binding interactions with proteins.
  • Fluorescence Spectroscopy: To assess changes in fluorescence upon binding with target molecules.

Understanding these interactions is crucial for developing effective drug delivery systems and therapeutic agents .

Several compounds share structural similarities with 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid. A comparison reveals unique features:

Compound NameStructure FeaturesUnique Aspects
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acidFour ether linkagesShorter carbon chain length
Polyethylene Glycol (PEG) derivativesMultiple ether linkagesVarying molecular weights and functionalities
Boc-NH-(PEG)nTerminal carboxylic acidVarying lengths of PEG chains

The uniqueness of 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid lies in its specific combination of five ether linkages with an azanona backbone and a terminal carboxylic acid group. This configuration enhances its potential for specialized applications in bioconjugation and drug formulation .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.1

Exact Mass

351.1893

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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